![molecular formula C4H4F6O B1218728 Flurothyl CAS No. 333-36-8](/img/structure/B1218728.png)
Flurothyl
Overview
Description
Flurothyl is a fluorinated ether with significant applications in both medical and chemical research. Its unique structure lends itself to various analyses and reactions, contributing to our understanding of fluorinated compounds' behavior and properties.
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the use of fluorinated synthons, compounds that provide a source of fluorine atoms for the formation of C-F bonds in target molecules. One approach to synthesizing fluorene derivatives, closely related to this compound, starts from 2-iodobiphenyls and CH2Br2, utilizing palladium-catalyzed dual C-C bond formation. This method highlights the versatility and efficiency of palladium catalysis in constructing complex fluorinated molecules (Shi et al., 2016).
Molecular Structure Analysis
This compound's molecular structure, characterized by its bis(2,2,2-trifluoroethyl) ether configuration, makes it an interesting subject for structural analysis. The presence of fluorine atoms significantly affects the molecule's physical and chemical properties, such as its electronegativity, bond strength, and reactivity.
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its reactivity and the influence of fluorine atoms on its behavior. The synthesis and characterization of fluoromethylated materials, including those derived from 2-trifluoromethyl acrylic acid phenethyl ester in an ionic liquid, demonstrate the compound's utility in creating fluoromethylated materials with potential applications in materials science and pharmaceuticals (Salaheldin et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by the fluorine atoms' presence. These properties are crucial for determining the compound's suitability for various applications, including its use as a solvent or in the synthesis of other fluorinated compounds.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity, stability, and interaction with other molecules, are key areas of research. The study of fluorous synthesis methods, which integrate solution-phase reaction conditions with phase-tag separation, provides insights into the efficient and selective synthesis of fluorinated compounds. This approach highlights the minimal effect of fluorous tags on the reactivity of attached molecules and the potential for recovery and reuse of fluorous materials, underscoring the sustainability aspect of fluorous chemistry (Zhang, 2004).
Scientific Research Applications
Neurological Research
Physical Dependence Evaluation : Flurothyl was used to evaluate the physical dependence in mice induced by substances like morphine, phenobarbital, and ethanol. Mice treated with these substances showed significantly lower latencies for convulsive behavior compared to controls, indicating increased central nervous system excitability, a characteristic of physical dependence (Greer, Alpern, & Collins, 1976).
Epileptogenesis Model : this compound was utilized to develop a novel model of epileptogenesis in mice. This model demonstrated a change in behavioral seizure phenotype from a forebrain seizure to a brainstem seizure after a period of stimulation. The study provided insights into the change in seizure response and the interaction between forebrain and brainstem seizure systems (Ferland & Applegate, 1998).
Cortical Ablations Impact : Research on rats with cortical ablations showed altered sensitivity to this compound. This study revealed the concept of denervation supersensitivity in the central nervous system, providing crucial insights into brain plasticity and response to injury (Adler, 1966).
Effects on Brain Development : In a study investigating the effects of recurrent seizures in developing rats, it was found that serial this compound administration resulted in impaired performance in spatial learning tasks, highlighting the impact of seizures on brain development (Neill et al., 1996).
Pharmacological Research
Anticonvulsant Drug Evaluation : this compound was employed to study the anticonvulsant properties of drugs in humans. This unique approach allowed observation of the effects of drugs on ongoing seizures, offering a novel method for drug evaluation (Harrison, Rees, & Watson, 1971).
Seizure Susceptibility Studies : The use of this compound in seizure susceptibility studies has been notable, particularly in brain-damaged animals. This has helped in establishing dose-response curves for antiepileptic drugs, contributing significantly to the development of new treatments (Adler, 1969).
Model for Seizure Induction : this compound-induced seizures have been used as a model to study drug absorption rates and seizure thresholds. This methodology is applicable for estimating threshold amounts of various drugs, showing their potential impact on behavior (Lánský, Velíšková, & Velíšek, 1997).
Anesthetic Research
- Anesthetic Potency Correlation : A study on the convulsant gas this compound investigated its correlation between anesthetic potency and lipid solubility. This research contributes to understanding the dual nature of this compound as both a convulsant and anesthetic agent (Koblin et al., 1981).
Mechanism of Action
Target of Action
Flurothyl is a volatile liquid drug from the halogenated ether family . It is primarily used in experimental animals and was formerly used to induce convulsions as an alternative to electroshock therapy
Mode of Action
This compound acts as a stimulant and convulsant . It has the opposite effects of inhaled anaesthetic agents such as diethyl ether .
Biochemical Pathways
It is known that several compounds related to the halogenated ether anesthetics have similar convulsant effects rather than producing sedation, which has been helpful in studying the mechanism of action of these drugs .
Pharmacokinetics
It is known that this compound is a volatile liquid and is excreted from the body by the lungs in an unchanged state .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the induction of seizures . This convulsant property of this compound has been used in scientific research for inducing seizures in laboratory animals .
Safety and Hazards
Future Directions
Research on flurothyl continues to explore its mechanisms of action, potential therapeutic applications (such as in epilepsy management), and safer alternatives for inducing seizures in experimental models. Further studies are needed to elucidate its precise interactions with neurotransmitter receptors and to develop targeted therapies .
properties
IUPAC Name |
1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPDNUWZNWPSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046516 | |
Record name | Flurothyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333-36-8 | |
Record name | 1,1′-Oxybis[2,2,2-trifluoroethane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurothyl [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurothyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurothyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flurothyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,2-trifluoroethyl) Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUROTHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z467FG2YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
122.5-123 | |
Record name | Flurothyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: This section is not applicable to flurothyl, as it is not known to have catalytic properties.
A: While computational studies on this compound itself are limited within the provided research, computational approaches like quantitative structure-activity relationship (QSAR) modeling can be employed to investigate the relationship between the structure of this compound and its convulsant activity. [, ] Further research using computational methods could provide valuable insights into the interaction of this compound with its molecular targets and potentially aid in the development of safer alternatives.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
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ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
ANone: This section is not addressed in the provided research papers.
A: The research on this compound utilized various resources, including animal models, behavioral testing paradigms (e.g., fear conditioning, seizure susceptibility tests), and neuroimaging techniques like diffusion-weighted MRI. [, , , , , , , , , , , , , , , ] Electrophysiological recordings in brain slices were also employed to investigate synaptic transmission. [] Additionally, molecular biology techniques like Western blotting were used to examine protein expression levels. []
A: The research on this compound involved collaboration across various disciplines, including pharmacology, neuroscience, anesthesiology, and psychology. [, , , , , , , ] This interdisciplinary approach is crucial for understanding the complex mechanisms of action of this compound, its effects on the central nervous system, and its potential applications and limitations in different contexts.
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